

# Spectroscopic Analysis of N,N-dimethylallylamine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for N,N-dimethylallylamine (C<sub>5</sub>H<sub>11</sub>N), a valuable building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra.

# **Spectroscopic Data Summary**

The empirical formula for N,N-dimethylallylamine is C₅H¹¹N, with a molecular weight of 85.15 g/mol .[1] The spectroscopic data presented below are crucial for its identification and characterization in various research and development applications.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The <sup>1</sup>H and <sup>13</sup>C NMR data for N,N-dimethylallylamine are summarized below.

<sup>1</sup>H NMR (Proton NMR) Data



Signal	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
А	5.833	ddt	J(A,B) = 17.3, J(A,C) = 9.7, J(A,D) = 6.4	-CH=
В	5.14	d	J(A,B) = 17.3	=CH2 (trans)
С	5.10	d	J(A,C) = 9.7	=CH <sub>2</sub> (cis)
D	2.910	d	J(A,D) = 6.4	-CH2-N
E	2.219	S	-N(CH₃)2	

s: singlet, d: doublet, ddt: doublet of doublets of triplets

<sup>13</sup>C NMR (Carbon NMR) Data

While a complete, explicitly published list of <sup>13</sup>C NMR chemical shifts for N,N-dimethylallylamine is not readily available in the searched literature, typical chemical shift ranges for similar structural motifs can be predicted. Carbons directly attached to the nitrogen in aliphatic amines generally appear in the 10-65 ppm region.[2]

#### Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for N,N-dimethylallylamine are presented below.



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3080	Medium	=C-H stretch
~2970, ~2860, ~2820	Strong	C-H stretch (aliphatic)
~1645	Medium	C=C stretch
~1450	Medium	CH <sub>2</sub> bend
~1260	Strong	C-N stretch
~995, ~915	Strong	=C-H bend (out-of-plane)

## **Mass Spectrometry (MS)**

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For N,N-dimethylallylamine, the key mass spectral data are as follows:

m/z	Relative Intensity (%)	Assignment
85	40.5	[M] <sup>+</sup> (Molecular Ion)
84	24.6	[M-H]+
70	11.3	[M-CH₃] <sup>+</sup>
58	100	[CH <sub>2</sub> =N(CH <sub>3</sub> ) <sub>2</sub> ] <sup>+</sup> (Base Peak)
42	41.9	[C <sub>3</sub> H <sub>6</sub> ] <sup>+</sup> or [C <sub>2</sub> H <sub>4</sub> N] <sup>+</sup>
41	23.5	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>

# **Experimental Protocols**

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of liquid amine samples.

# NMR Spectroscopy (<sup>1</sup>H and <sup>13</sup>C)



- Sample Preparation: A solution of N,N-dimethylallylamine is prepared by dissolving approximately 5-20 mg of the compound in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- Instrument Setup: The NMR spectrometer is tuned and shimmed for the specific probe and solvent used.
- Data Acquisition:
  - For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. Key parameters
    include the spectral width, acquisition time, and relaxation delay.
  - For <sup>13</sup>C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of the <sup>13</sup>C isotope.
- Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase-corrected and baseline-corrected. The chemical shifts are referenced to the TMS signal.

## Fourier Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: For a liquid sample like N,N-dimethylallylamine, the spectrum can be
  obtained using the neat liquid. A thin film of the sample is placed between two salt plates
  (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be
  used by placing a drop of the liquid directly on the ATR crystal.[3][4]
- Instrument Setup: A background spectrum of the clean, empty salt plates or ATR crystal is recorded.
- Data Acquisition: The sample is placed in the IR beam path, and the spectrum is acquired.
   Multiple scans are typically averaged to improve the signal-to-noise ratio. The spectral range is commonly set from 4000 to 400 cm<sup>-1</sup>.[4]
- Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.



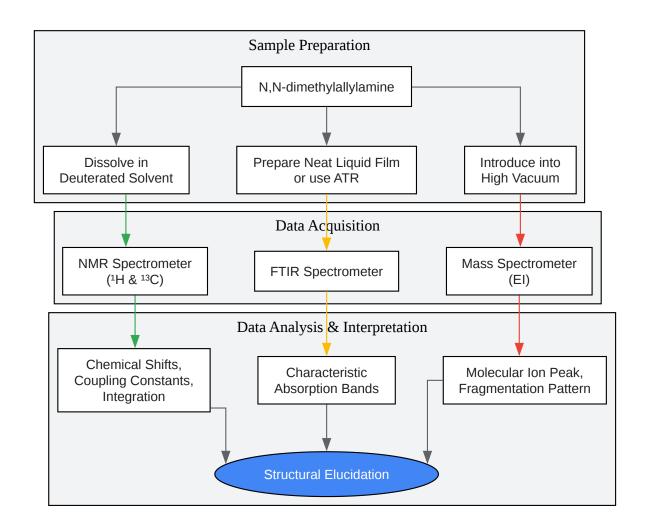
#### **Electron Ionization Mass Spectrometry (EI-MS)**

- Sample Introduction: A small amount of the volatile liquid sample is introduced into the mass spectrometer, typically via a gas chromatography (GC-MS) system or a direct insertion probe. The sample is vaporized in the ion source.
- Ionization: In the ion source, the gaseous molecules are bombarded with a beam of highenergy electrons (typically 70 eV). This causes the molecules to ionize and fragment.[5][6]
- Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

#### **Visualizations**

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound such as N,N-dimethylallylamine.





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A logical workflow for the spectroscopic analysis of a chemical compound.

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